4-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one is a heterocyclic compound that combines a pyrrolidinone ring with a pyrazine moiety. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and organic synthesis. The unique structural features of 4-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one provide it with distinctive chemical properties, making it a valuable building block for synthesizing biologically active molecules.
The compound is classified as a pyrrolidinone derivative, specifically featuring a pyrazinyl ether. Its molecular formula is , with a molecular weight of approximately 179.18 g/mol. The compound's InChI key is DBOJNAPPGUEHQE-UHFFFAOYSA-N, and it can be represented by the canonical SMILES notation: C1CNC(=O)C1OC2=NC=CN=C2.
The synthesis of 4-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one can be achieved through various synthetic routes:
These methods highlight the versatility in synthesizing this compound, allowing for variations based on available reagents and desired outcomes.
The molecular structure of 4-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one features a five-membered pyrrolidinone ring connected to a pyrazine moiety through an ether linkage. Key structural data include:
The presence of both nitrogen-containing rings contributes to its chemical reactivity and potential biological activity.
4-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one can undergo various chemical reactions typical for heterocycles:
These reactions underscore the compound's utility in synthetic organic chemistry and drug development.
Key physical properties of 4-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one include:
Chemical properties include:
4-[(Pyrazin-2-yloxy)methyl]pyrrolidin-2-one holds promise in several scientific fields:
The structural architecture of 4-[(pyrazin-2-yloxy)methyl]pyrrolidin-2-one confers distinct advantages in overcoming established antimicrobial resistance mechanisms. Its design counters efflux pump evasion, enzyme inactivation, and target-site mutations through balanced lipophilicity, steric protection of pharmacophores, and multi-target engagement capabilities [2] [4].
Key Structural Determinants for Antimicrobial Activity
Physicochemical Properties Enhancing Bioavailability
Calculated properties for core hybrids demonstrate optimized antimicrobial drug-likeness:
Table 2: Resistance Mechanisms Addressed by Pyrrolidin-2-one-Pyrazine Hybrids
Resistance Mechanism | Structural Countermeasure | Example in Hybrid Scaffold |
---|---|---|
Efflux pump overexpression | Moderate logP (~2.5) reducing affinity for transporters | SC15-0084’s phenoxyacetyl group enhancing hydrophobicity |
β-Lactamase degradation | Non-hydrolyzable ether linker replacing β-lactams | Pyrazinyloxymethyl group resisting enzymatic hydrolysis |
Target site mutation | Multi-target engagement via pyrazine-pyrrolidinone synergy | Kinase inhibition in SC15-0004 with sulfonyl pharmacophore |
Emerging Applications Against Resistant Pathogens
Patent US11571420B2 highlights pyrazine derivatives’ efficacy against multidrug-resistant Staphylococcus aureus (MRSA) through dual inhibition of DNA gyrase and phenylalanyl-tRNA synthetase—a strategy that minimizes resistance development. The 4-[(pyrazin-2-yloxy)methyl]pyrrolidin-2-one scaffold’s ability to incorporate cationic groups (e.g., piperidinylmethyl) further enhances penetration through the polysaccharide capsule of Gram-negative bacteria [4] [6]. Hybridization with known antibiotic pharmacophores (e.g., imidazole sulfonyl groups in SC15-0004) broadens spectra against ESKAPE pathogens while leveraging the scaffold’s intrinsic efflux pump inhibition [2].
CAS No.: 42405-01-6
CAS No.: 4444-26-2
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 39731-48-1